molecular formula C9H9NO4 B016377 N-Acetyl-5-aminosalicylic acid CAS No. 51-59-2

N-Acetyl-5-aminosalicylic acid

Cat. No.: B016377
CAS No.: 51-59-2
M. Wt: 195.17 g/mol
InChI Key: GEFDRROBUCULOD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-Acetyl-5-aminosalicylic acid, also known as 5-Acetamido-2-hydroxybenzoic acid, primarily targets PPAR-gamma (peroxisome proliferator-activated receptor gamma) , a nuclear hormone receptor . This receptor plays a crucial role in the regulation of genes involved in cell differentiation, development, metabolism, and tumorigenesis .

Mode of Action

This compound binds to PPAR-gamma, inducing its translocation from the cytoplasm to the cell nucleus and causing a conformational change in PPAR-gamma . This binding and subsequent translocation allow for the modulation of gene expression, leading to various downstream effects .

Biochemical Pathways

This compound is a metabolite of the anti-inflammatory agent 5-aminosalicylic acid (5-ASA) and its prodrug form, sulfasalazine . It is formed in the liver, intestinal lumen, and colonic epithelial cells via N-acetyltransferases . The compound’s interaction with PPAR-gamma affects various biochemical pathways, leading to anti-inflammatory effects .

Pharmacokinetics

This compound is poorly absorbed by the intestines and systemic circulation, with most of it remaining in the terminal ileum and colon or being passed in the stool . Absorbed this compound is extensively metabolized to N-acetyl-5-ASA by N-acetyltransferase 1 (NAT1) . The compound’s concentration peaks at approximately 3 hours at 1.8 mcg/mL, and its concentration follows a biphasic decline .

Result of Action

The primary result of this compound’s action is the reduction of inflammation in the colonic mucosa . This is achieved through its interaction with PPAR-gamma, which modulates the expression of genes involved in inflammation . The compound’s anti-inflammatory effects are beneficial in the treatment of conditions such as ulcerative colitis and Crohn’s disease .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the extent of acetylation of 5-ASA to form this compound depends on the transit time in the gastrointestinal tract . Additionally, the compound’s efficacy is correlated more with its mucosal concentration rather than systemic levels, indicating that its local environment within the gastrointestinal tract plays a significant role in its action .

Biochemical Analysis

Biochemical Properties

N-Acetyl-5-aminosalicylic acid is formed from 5-aminosalicylic acid through the action of N-acetyltransferase 1 (NAT1) . This compound then binds to PPAR-gamma (peroxisome proliferator-activated receptor gamma), a nuclear hormone receptor . The binding of this compound induces the translocation of PPAR-gamma from the cytoplasm to the cell nucleus and a conformational change in PPAR-gamma .

Cellular Effects

This compound has been shown to have various effects on cells. For instance, it has been reported that 5-aminosalicylic acid reduces indomethacin-induced toxicity by inhibiting intracellular ROS and indomethacin-induced apoptosis, as well as by increasing superoxide dismutase 2 (SOD2) activity, and improves indomethacin-induced wounds in IEC-6 cells (a line of small intestinal cells) .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to PPAR-gamma, a nuclear hormone receptor . This binding induces the translocation of PPAR-gamma from the cytoplasm to the cell nucleus and a conformational change in PPAR-gamma . This modification permits the recruitment of the co-activator, leading to the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound that was intracellularly formed from 5-aminosalicylic acid at 200 microM was discharged 5.3, 7.1, and 8.1-fold higher into the apical site than into the basolateral site during 1, 2, and 4-hour incubations, respectively, in Caco-2 cells grown in Transwells .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been studied. No consistent dose-progressive effect on intestinal tumor size was observed for the 5-aminosalicylic acid formulations .

Metabolic Pathways

This compound is a metabolite of mesalazine . It is formed from 5-aminosalicylic acid through the action of N-acetyltransferase 1 (NAT1) .

Transport and Distribution

In the absence of transporter mediators, the transport of this compound was much higher in the basolateral-to-apical direction than in the opposite direction . The PappBA/PappAB ratio of this compound was 4.89. Quercetin inhibited the apical efflux of this compound and decreased the PappBA/PappAB ratio to 1.05 .

Subcellular Localization

This compound is taken up into the colonic mucosa and metabolized to this compound . Few studies have assessed whether mucosal 5-aminosalicylic acid and this compound concentrations are associated with endoscopic remission .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-5-aminosalicylic acid can be synthesized through the acetylation of 5-aminosalicylic acid. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agent in the presence of a base such as pyridine . The reaction is carried out under mild conditions, usually at room temperature, to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-5-aminosalicylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as N-acetyl-4-aminosalicylic acid and other acetylated or hydroxylated compounds .

Properties

IUPAC Name

5-acetamido-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-5(11)10-6-2-3-8(12)7(4-6)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFDRROBUCULOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199002
Record name N-Acetyl-5-aminosalicylic acid
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Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51-59-2
Record name N-Acetyl-5-aminosalicylic acid
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Record name N-Acetyl-5-aminosalicylic acid
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Record name N-Acetyl-5-aminosalicylic acid
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Record name N-Acetyl-5-aminosalicylic acid
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Record name 5-acetamidosalicylic acid
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Record name N-ACETYL-5-AMINOSALICYLIC ACID
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Record name N-acetyl-5-aminosalicylic acid
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Synthesis routes and methods

Procedure details

2-Hydroxy-5-aminobenzoic acid (20.0 g, 0.131 mole) was suspended in water (100 ml), and acetic anhydride (15.0 ml) was added. The reaction mixture was heated to 100° C., with stirring, for 10 minutes, cooled in an ice bath, and the product was isolated by filtration. After recrystallization from water, with activated carbon, analytically pure 2-hydroxy-5-acetamidobenzoic acid (17.0 g, 67%) was obtained, m.p. 218°-220° C. Found (Calc. for C9H9NO4) C 55.10 (55.38), H 4.61 (4.62), N 7.10 (7.18).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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